molecular formula C14H10ClN3OS B2956611 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 478482-73-4

4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B2956611
CAS No.: 478482-73-4
M. Wt: 303.76
InChI Key: ABBUKNGJXDJYGO-UHFFFAOYSA-N
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Description

4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates a 1,3,4-oxadiazole ring, a versatile scaffold widely recognized in medicinal chemistry for its diverse biological activities . The molecule is further functionalized with a 3-chlorobenzylthio group at the 5-position and a pyridyl moiety at the 2-position of the oxadiazole core, a structural motif common in the development of novel bioactive molecules . The 1,3,4-oxadiazole pharmacophore is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties. These include documented antitumor , antimicrobial , antiviral , anti-inflammatory , and anticonvulsant activities . The presence of the toxophoric –N=C–O– linkage within the 1,3,4-oxadiazole ring is often associated with these potent pharmacological effects . Researchers investigate such compounds for their potential to inhibit key enzymes involved in disease pathways, such as thymidylate synthase, histone deacetylase (HDAC), and tyrosine kinases, which are critical targets in oncology . The specific substitution pattern on this compound suggests it is a valuable intermediate or candidate for structure-activity relationship (SAR) studies. The electronegative chlorine atom on the benzylthio side chain and the nitrogen-containing pyridine ring can significantly influence the molecule's electron density, lipophilicity, and its ability to engage in hydrogen bonding, all of which are critical parameters for optimizing binding affinity and selectivity against biological targets . This makes it a chemical of interest for screening in various biochemical assays and for further synthetic modification to develop new therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBUKNGJXDJYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 3-chlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 4-chloropyridine under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₄H₁₀ClN₃OS₂ ~343.8 3-Chlorophenylmethyl, pyridine Electron-withdrawing Cl, planar pyridine -
7c () C₁₆H₁₇N₅O₂S₂ 375.5 2-Amino-thiazol-4-yl, 3-methylphenyl Polar thiazole, moderate lipophilicity
LMM5 () C₂₅H₂₄N₄O₄S₂ 508.6 Benzyl(methyl)sulfamoyl, 4-methoxyphenyl Bulky sulfamoyl, methoxy enhances solubility
Compound in C₁₈H₁₆N₆O₂S₂ 428.5 Dual oxadiazole-pyridine, butyl sulfanyl Extended conjugation, higher rigidity
4-{5-[(3-Fluoropropyl)sulfanyl]-... () C₁₀H₁₁FN₃OS₂ 272.3 3-Fluoropropyl sulfanyl Fluorine-induced polarity, smaller size

Key Observations:

  • Substituent Electronic Effects : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the strongly electron-withdrawing nitro groups in ’s pyrimidinyl oxadiazoles .
  • Steric Bulk : LMM5’s benzyl sulfamoyl group introduces steric hindrance, which may limit binding to certain targets compared to the smaller 3-chlorophenylmethyl group in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Pyridine vs.
  • Chlorine Positioning : The meta-chloro substitution on the phenyl ring (target compound) may offer optimal steric and electronic effects compared to para-substituted analogs in other studies .
  • Sulfanyl Linkers : The methylene (-CH₂-) spacer in the target compound’s sulfanyl group increases flexibility relative to the rigid butyl chain in ’s compound, possibly affecting conformational stability .

Biological Activity

The compound 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring linked to an oxadiazole moiety, which is substituted with a chlorophenyl group and a sulfanyl group. The presence of these functional groups is critical for its biological activity.

Structural Formula

C13H10ClN3SO\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{S}\text{O}

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds, it was found that the introduction of the oxadiazole ring significantly enhanced antimicrobial activity compared to their non-oxadiazole counterparts. The minimum inhibitory concentration (MIC) values for several derivatives were reported, indicating potent activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Fusarium oxysporum
  • MIC Values : Ranged from 30.2 to 43.2 µg/cm³ for selected derivatives .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. Studies have shown that certain compounds within this class can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Research Findings

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia)
  • Cytotoxicity : Compounds exhibited IC50 values in the micromolar range, with some derivatives demonstrating higher potency than traditional chemotherapeutics like doxorubicin .

The mechanisms by which 4-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to microbial growth and cancer cell proliferation.
  • Receptor Interaction : Binding to cellular receptors that regulate apoptosis and cell cycle progression has been suggested as a mode of action .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus30.2 µg/cm³
AntimicrobialEscherichia coli43.2 µg/cm³
AnticancerMCF-70.65 µM
AnticancerU-9372.41 µM
MechanismDescription
Enzyme InhibitionInhibits enzymes involved in microbial metabolism
Receptor InteractionModulates apoptotic pathways

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